molecular formula C11H15NO2 B250599 N-(2-hydroxypropyl)-4-methylbenzamide

N-(2-hydroxypropyl)-4-methylbenzamide

Cat. No.: B250599
M. Wt: 193.24 g/mol
InChI Key: NHVKSUKFAMAWSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxypropyl)-4-methylbenzamide, also known as HMB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. HMB is a derivative of the amino acid leucine and is known to have several biochemical and physiological effects on the body.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-methylbenzamide is not fully understood, but it is believed to work by activating the mTOR pathway, which is responsible for regulating muscle protein synthesis. This compound has also been shown to inhibit the activity of enzymes that break down muscle proteins, such as the ubiquitin-proteasome system.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It has been shown to increase muscle protein synthesis, reduce muscle protein breakdown, and enhance muscle recovery after exercise. This compound has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its muscle-building effects.

Advantages and Limitations for Lab Experiments

N-(2-hydroxypropyl)-4-methylbenzamide has several advantages for lab experiments, such as its ability to enhance muscle protein synthesis and reduce muscle protein breakdown. However, there are also some limitations to using this compound in lab experiments. For example, the optimal dosage and duration of this compound supplementation are not well-established, and there is a lack of standardized methods for measuring muscle protein synthesis and breakdown.

Future Directions

There are several future directions for research on N-(2-hydroxypropyl)-4-methylbenzamide. One area of interest is in the potential use of this compound in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia. Another area of research is in the optimization of this compound supplementation protocols, such as determining the optimal dosage and duration of supplementation. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other supplements and medications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have anabolic effects on muscle tissue and may have potential therapeutic applications in the treatment of muscle wasting diseases. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could help to optimize its use and better understand its mechanism of action.

Synthesis Methods

N-(2-hydroxypropyl)-4-methylbenzamide can be synthesized through a simple chemical reaction between 4-methylbenzoic acid and 2-hydroxypropylamine. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions. The resulting product is then purified through various methods, such as recrystallization, to obtain pure this compound.

Scientific Research Applications

N-(2-hydroxypropyl)-4-methylbenzamide has been extensively studied for its potential use in various scientific research applications. One of the most significant research areas is in the field of muscle biology, where this compound has been shown to have anabolic effects. This compound has been found to enhance muscle protein synthesis and reduce muscle protein breakdown, leading to increased muscle mass and strength. This compound has also been studied for its potential use in the treatment of muscle wasting diseases, such as cancer cachexia and sarcopenia.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

N-(2-hydroxypropyl)-4-methylbenzamide

InChI

InChI=1S/C11H15NO2/c1-8-3-5-10(6-4-8)11(14)12-7-9(2)13/h3-6,9,13H,7H2,1-2H3,(H,12,14)

InChI Key

NHVKSUKFAMAWSE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NCC(C)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C)O

Origin of Product

United States

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